3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid
Description
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid is a fluorinated benzoic acid derivative featuring a 5,5-dimethyl-1,3-dioxane ring at position 3, a fluorine atom at position 5, and a hydroxyl group at position 3. The compound’s structure combines aromatic, heterocyclic, and acidic functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis likely involves coupling reactions under nitrogen atmosphere with catalysts such as sodium metabisulfite or potassium carbonate in polar aprotic solvents like DMF, as inferred from related procedures .
Key structural attributes:
- Benzoic acid backbone: Enhances hydrogen-bonding capacity and solubility in polar solvents.
- Fluorine substituent: Increases metabolic stability and electronegativity.
- 5,5-Dimethyl-1,3-dioxane ring: Provides steric bulk and modulates lipophilicity.
Properties
Molecular Formula |
C13H15FO5 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
3-(5,5-dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C13H15FO5/c1-13(2)5-18-12(19-6-13)8-3-7(11(16)17)4-9(14)10(8)15/h3-4,12,15H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
KLFAHOWQVBWQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=C(C(=CC(=C2)C(=O)O)F)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with appropriate fluorinated and hydroxylated benzene derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxy group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the fluorine atom .
Scientific Research Applications
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzoic acid moiety can interact with enzymes and receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. The dioxane ring may contribute to the overall conformation and reactivity of the molecule .
Comparison with Similar Compounds
Fluorinated Ketones with 5,5-Dimethyl-1,3-dioxane Moieties
Compounds listed by Fluorochem () share the 5,5-dimethyl-1,3-dioxane unit but differ in core structures and substituents. Notable examples include:
Key Differences :
- Core Structure: The target’s benzoic acid backbone contrasts with ketone-based analogs, enabling salt formation and conjugation (e.g., amide bonds) unavailable to valerophenone derivatives.
Boronate Ester-Containing Fluorobenzoic Acids
highlights fluorobenzoic acids with dioxaborolan rings, such as 4-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Key Differences :
Benzoimidazole and Fluorene Derivatives
–3 describe compounds with benzoimidazole or fluorene cores, which share synthetic conditions (e.g., DMF, reflux) but differ in applications:
- Benzimidazoles () : Nitrogen-containing heterocycles with demonstrated antimicrobial activity, contrasting with the target’s lack of a heteroaromatic system.
- JoLi125 () : A fluorene-based dye with a dioxane moiety, emphasizing the structural versatility of 5,5-dimethyl-1,3-dioxane in materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
